1,1,2,2-Tetrakis(4-bromophenyl)ethene
Overview
Description
AIE (aggregation-induced emission)-active building block.
Mechanism of Action
Target of Action
1,1,2,2-Tetrakis(4-bromophenyl)ethene is primarily used as a building block in the synthesis of various organic compounds . It is particularly used in the construction of luminescent metal-organic frameworks (LMOFs) and covalent organic frameworks (COFs) .
Mode of Action
The compound exhibits a unique property known as Aggregation-Induced Emission (AIE) . This means that the compound becomes highly emissive (fluorescent) when it is aggregated or clustered together . This property is utilized in the construction of LMOFs and COFs, where the compound is coordinatively immobilized within rigid porous frameworks .
Biochemical Pathways
Its aie property has been exploited in the detection and removal of heavy metals from water .
Result of Action
The primary result of the action of this compound is the emission of fluorescence when the compound is aggregated . This property is used to create highly luminescent materials, such as LMOFs and COFs .
Action Environment
The action of this compound is influenced by the environment in which it is placed. For instance, the compound’s AIE property is triggered when it is aggregated or clustered together . The compound is soluble in various organic solvents such as DMF, DMSO, THF, and dichloromethane , which can influence its aggregation behavior and thus its emissive properties.
Biochemical Analysis
Biochemical Properties
1,1,2,2-Tetrakis(4-bromophenyl)ethene is used as an olefin organic substance, which can be used as an intermediate in organic synthesis . It is known to be soluble in DMF, DMSO, THF, and dichloromethane
Cellular Effects
It is known to exhibit aggregation-induced emission (AIE), a phenomenon where the compound becomes highly emissive when aggregated . This property could potentially influence cellular processes, although specific details are currently lacking.
Molecular Mechanism
The molecular mechanism of this compound is largely unexplored. Its AIE property suggests that it may interact with biomolecules in a way that restricts intramolecular motions, leading to increased emission
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions and is typically stored at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrakis(4-bromophenyl)ethene can be synthesized through several methods. One common approach involves the reaction of bromobenzene with triphenylphosphine or tetraphenylphosphine in the presence of a base. This reaction typically occurs under electrophilic substitution conditions . Another method involves the nucleophilic addition of bromobenzene to acetylene, followed by a series of substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using bromobenzene and acetylene as starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may include steps such as purification through recrystallization and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrakis(4-bromophenyl)ethene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated derivatives or reduction to remove bromine atoms[][3].
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures[][3].
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different brominated or debrominated compounds[3][3].
Scientific Research Applications
1,1,2,2-Tetrakis(4-bromophenyl)ethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-bromophenyl)ethene can be compared with other similar compounds, such as:
1,1,2,2-Tetraphenylethene: Unlike this compound, this compound lacks bromine atoms, which significantly affects its chemical reactivity and applications.
Tetrakis(4-aminophenyl)ethene:
Tetrakis(4-methoxyphenyl)ethene: The presence of methoxy groups in this compound alters its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its highly brominated structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
1-bromo-4-[1,2,2-tris(4-bromophenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Br4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLDGKMJJEZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61326-44-1 | |
Record name | Tetrakis(4-bromophenyl)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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